Cas no 482-96-2 (Raubasinine)

Raubasinine structure
Raubasinine structure
Nome del prodotto:Raubasinine
Numero CAS:482-96-2
MF:C22H26N2O4
MW:382.452846050262
CID:931881
PubChem ID:72313

Raubasinine Proprietà chimiche e fisiche

Nomi e identificatori

    • Raubasinine
    • (20α)-16,17-Didehydro-11-methoxy-19α-methyl-18-oxayohimban-16-carboxylic acid methyl ester
    • 11-methoxytetrahydroalstonine
    • Nsc15624
    • Pubescin
    • Pubescine
    • Raubasinin
    • reserpinine
    • Reserpinine (C22 alkaloid)
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • MLSMR
    • MLS002638438
    • Reserpinin
    • SMR001547918
    • SCHEMBL1654918
    • CCG-103083
    • CHEMBL1329821
    • Q2145567
    • TP250R6K5B
    • 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
    • UNII-BUW4ULQ00A
    • BDBM65524
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
    • Heterophylline (VAN)
    • NSC 15624
    • Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
    • NSC-15624
    • methyl (19alpha,20alpha)-11-methoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
    • AKOS003672766
    • 482-96-2
    • UNII-TP250R6K5B
    • DTXSID80275719
    • NCGC00160192-01
    • Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
    • Cinchovatine (VAN)
    • NSC 72136
    • Reserpinine (Aricine)
    • STL564613
    • NS00094811
    • Inchi: InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3
    • Chiave InChI: KXEMQEGRZWUKJS-UHFFFAOYSA-N
    • Sorrisi: COC(=O)C1=COC(C)C2CN3CCc4c([nH]c5cc(OC)ccc45)C3CC12 |t:4|

Proprietà calcolate

  • Massa esatta: 382.18900
  • Massa monoisotopica: 382.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 3
  • Complessità: 652
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.8A^2
  • XLogP3: 1.935

Proprietà sperimentali

  • Densità: 1.3
  • Punto di ebollizione: 553°Cat760mmHg
  • Punto di infiammabilità: 288.3°C
  • Indice di rifrazione: 1.643
  • PSA: 63.79000
  • LogP: 3.12530
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd